molecular formula C16H15N3O3 B2515461 2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1796970-27-8

2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2515461
CAS RN: 1796970-27-8
M. Wt: 297.314
InChI Key: WHTBHKUDYQUTOI-UHFFFAOYSA-N
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Description

The compound 2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a multifunctional molecule that is part of a broader class of nicotinonitriles. These compounds are characterized by their potential applications in various fields due to their photophysical properties. The compound of interest is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the research, such as the presence of a furan moiety and a piperidine ring, which are common in the synthesis of nicotinonitriles.

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives, as described in the first paper, involves a domino four-component condensation reaction. This method combines different starting materials, including ketones with pyrene or fluorene moieties, aromatic aldehydes, and a nitrile with ammonium acetate in acetic acid to form C–C and C–N bonds efficiently. The process is advantageous due to its short reaction time, excellent yield, and simple experimental workup, all under metal-free conditions . Although the exact synthesis of this compound is not detailed, a similar approach could potentially be applied, substituting the appropriate furan and piperidine-based starting materials.

Molecular Structure Analysis

The second paper provides insight into the structural analysis of a compound with a furan and piperidine moiety, similar to the compound of interest. The compound 1-[(8-nitronaphtho[2,1-b]furan-2-yl)carbonyl]piperidine was characterized using various spectroscopic techniques, including FT-IR, 1H NMR, Mass spectrometry, and X-ray diffraction analysis . These techniques are crucial for confirming the molecular structure and identifying the presence of specific functional groups within the molecule.

Chemical Reactions Analysis

The chemical reactions involving nicotinonitrile derivatives are not explicitly discussed in the provided papers. However, the synthesis paper suggests that the reactivity of the nicotinonitrile core can be influenced by substituents on the aromatic ring, which can affect the photophysical properties of the compounds . In the context of the compound of interest, the furan and piperidine substituents may also influence its reactivity in chemical reactions, potentially leading to nucleophilic substitution reactions as seen in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized nicotinonitrile derivatives are highlighted in the first paper, particularly their photophysical properties. The compounds exhibit strong blue-green fluorescence emission with maxima ranging from 420 to 630 nm. Substituent effects, such as the presence of an electron-donating group, can cause significant absorption quenching, indicating that the electronic properties of the substituents can greatly influence the overall properties of the molecule . While the exact properties of this compound are not provided, it can be inferred that its fluorescence emission and absorption characteristics may be similarly affected by its furan and piperidine substituents.

Scientific Research Applications

Piperidine and Furan Derivatives in Scientific Research

1. Pharmacological Studies

Piperidine derivatives have been explored for their pharmacological properties, such as enhancing sleep-related and insulin-induced growth hormone secretion. This suggests that piperidine structures play a significant role in modulating physiological processes (Mendelson et al., 1981).

2. Metabolic Profiling

The metabolic fate of pharmaceutical compounds, including those with piperidine moieties, has been extensively studied to understand their pharmacokinetics and toxicity profiles. For instance, the metabolites of L-735,524, a potent HIV-1 protease inhibitor, were characterized, revealing complex metabolic pathways (Balani et al., 1995).

3. Oncology Research

Compounds with piperidine structures have been evaluated in cancer research for their potential as therapeutic agents. The novel topoisomerase I inhibitor CPT-11 (Irinotecan) shows significant promise in treating various cancers, illustrating the critical role of piperidine derivatives in developing new oncology drugs (Rowinsky et al., 1994).

4. Nutritional Science

Furan derivatives have been investigated for their presence in foods and potential health implications. The identification and metabolic origin of 2-furoylglycine and 2,5-furandicarboxylic acid in human urine highlight the dietary intake of furan compounds and their metabolic processing (Pettersen & Jellum, 1972).

properties

IUPAC Name

2-[1-(furan-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-11-12-3-1-7-18-15(12)22-13-5-8-19(9-6-13)16(20)14-4-2-10-21-14/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTBHKUDYQUTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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